Home > Products > Screening Compounds P326 > (R,S)-Cotinine-d3 N-Oxide
(R,S)-Cotinine-d3 N-Oxide - 1215561-37-7

(R,S)-Cotinine-d3 N-Oxide

Catalog Number: EVT-1439306
CAS Number: 1215561-37-7
Molecular Formula: C10H12N2O2
Molecular Weight: 195.236
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,S)-Cotinine-d3 N-Oxide is a stable isotope-labeled derivative of cotinine, which is a primary metabolite of nicotine. Cotinine itself is formed through the metabolism of nicotine primarily by the enzyme cytochrome P450 2A6. The N-oxide form of cotinine represents an important metabolic pathway, as it can influence pharmacokinetics and biological activity. This compound is utilized in various scientific studies to better understand nicotine metabolism and its implications for health.

Source

(R,S)-Cotinine-d3 N-Oxide is synthesized from cotinine-d3, which is a deuterated form of cotinine. The synthesis often involves oxidation processes that convert cotinine into its N-oxide derivative. It can be sourced from chemical suppliers specializing in isotopically labeled compounds.

Classification

This compound falls under the category of alkaloids, specifically as a nicotine metabolite and an N-oxide derivative. It is classified based on its structural characteristics and its role in biological systems.

Synthesis Analysis

Methods

The synthesis of (R,S)-Cotinine-d3 N-Oxide typically involves the oxidation of (R,S)-Cotinine-d3 using various oxidizing agents. Common methods include:

  • Chemical Oxidation: Using agents like m-chloroperbenzoic acid or hydrogen peroxide to facilitate the conversion.
  • Enzymatic Methods: Utilizing specific enzymes from cytochrome P450 systems to achieve selective oxidation.

Technical Details

The synthesis process generally requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed to monitor the reaction progress and to confirm the structure of (R,S)-Cotinine-d3 N-Oxide.

Molecular Structure Analysis

Structure

(R,S)-Cotinine-d3 N-Oxide has a complex molecular structure characterized by its nitrogen-containing heterocyclic ring, similar to that of cotinine but with an added N-oxide functional group. The presence of deuterium makes it distinguishable from non-labeled cotinine in analytical methods.

Data

  • Molecular Formula: C10H12D3N2O
  • Molecular Weight: Approximately 182.25 g/mol
  • Structural Representation: The compound features a pyridine ring fused with a piperidine ring, with an N-oxide group attached.
Chemical Reactions Analysis

Reactions

(R,S)-Cotinine-d3 N-Oxide can participate in various chemical reactions typical for N-oxides, including:

  • Reduction Reactions: Can be reduced back to cotinine under certain conditions.
  • Hydrolysis: In aqueous environments, it may undergo hydrolysis leading to the formation of other metabolites.

Technical Details

The reactivity of (R,S)-Cotinine-d3 N-Oxide can be influenced by factors such as pH and temperature, which can alter its stability and interaction with biological systems.

Mechanism of Action

Process

The mechanism by which (R,S)-Cotinine-d3 N-Oxide exerts its effects primarily involves its role as a metabolite affecting nicotinic acetylcholine receptors. It may modulate receptor activity differently than cotinine due to structural differences imparted by the N-oxide group.

Data

Research indicates that metabolites like (R,S)-Cotinine-d3 N-Oxide can influence neurotransmitter release and neuronal excitability, potentially impacting cognitive functions and addiction pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but less soluble in water.

Chemical Properties

Relevant analyses often involve determining solubility profiles, stability under various conditions, and reactivity with other chemical species.

Applications

Scientific Uses

(R,S)-Cotinine-d3 N-Oxide is primarily used in pharmacokinetic studies involving nicotine metabolism. Its applications include:

  • Biomarker Studies: Serving as an internal standard for quantifying cotinine levels in biological samples using mass spectrometry.
  • Toxicology Research: Investigating the effects of nicotine and its metabolites on human health.
  • Pharmacological Studies: Exploring potential therapeutic effects related to cognitive function and addiction treatment.

This compound plays a significant role in advancing our understanding of nicotine's effects on health and disease, particularly in contexts related to smoking cessation and tobacco exposure assessments.

Introduction to (R,S)-Cotinine-d3 N-Oxide

Chemical Identity and Structural Features of (R,S)-Cotinine-d3 N-Oxide

The molecular architecture of (R,S)-Cotinine-d3 N-Oxide (C10H9D3N2O2) features a pyrrolidinone ring connected to a deuterated N-methylated pyridine N-oxide moiety. This configuration yields a molecular weight of 195.23 g/mol, with an accurate mass of 195.1087 [6] [8]. The compound is designated by CAS Registry Number 1215561-37-7, distinguishing it from non-deuterated analogs like cotinine N-oxide (CAS 227623-88-3). The stereochemistry is specified as (R,S), indicating the racemic form encompassing both enantiomers of the molecule. The deuterium atoms are specifically incorporated at the N-methyl group (–CD3), creating a mass shift of +3 Da compared to the non-deuterated form—a critical feature for mass spectrometric differentiation [8] [10].

The structural characteristics that govern its analytical utility include:

  • Polar N-Oxide Functionalization: The N→O bond dramatically increases molecular polarity, influencing chromatographic retention and ionization efficiency
  • Deuterium Labeling Position: The methyl group location ensures metabolic stability while maintaining the reactivity profile of the parent molecule
  • Charge Distribution: The quaternary nitrogen creates permanent positive charge characteristics that enhance detection sensitivity in positive ion mode ESI-MS
  • Stereochemical Considerations: The racemic nature mirrors biological metabolites, avoiding potential stereospecific biases in detection methodologies

Table 1: Key Structural Identifiers of (R,S)-Cotinine-d3 N-Oxide [1] [6] [8]

PropertySpecificationAnalytical Significance
Systematic Name5-(1-Oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-onePrecise compound identification
Molecular FormulaC10H9D3N2O2Mass calculation and fragmentation prediction
SMILES Notation[2H]C([2H])([2H])N1C(CCC1=O)c2cccn+c2Representation of atomic connectivity
InChI KeyInChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3Standardized structural identifier
Isotopic Purity>95% (HPLC); 98% isotopic purity typically availableQuantification accuracy assurance

The synthesis of this specialized reference material follows multistep organic pathways beginning with deuterated nicotine precursors. Manufacturers typically employ controlled oxidation of (R,S)-Cotinine-d3 using peroxide-based oxidants under mild conditions to preserve isotopic integrity. Subsequent purification through preparative HILIC chromatography achieves the high isotopic and chemical purity (>95% by HPLC) essential for quantitative applications [6] [10]. The synthetic route maintains the stereochemical configuration at critical chiral centers while introducing the N-oxide functionality without deuterium exchange—a testament to specialized manufacturing protocols developed for isotopic standards production.

Table 2: Comparison of Deuterated Nicotine Metabolite Standards [6] [8] [9]

CompoundCAS NumberMolecular FormulaDeuteration PositionMolecular Weight
(R,S)-Cotinine-d3 N-Oxide1215561-37-7C10H9D3N2O2N-methyl195.23
Cotinine-d3110952-70-0C10H9D3N2ON-methyl179.23
trans-3'-Hydroxycotinine-d31189975-30-4C10H9D3N2O2N-methyl195.23
Norcotinine-d41215562-71-2C9H5D4N2ON-ethyl side chain177.23

Isotopic Labeling in Nicotine Metabolite Research: Role of Deuterated Analogs

Deuterium-labeled analogs like (R,S)-Cotinine-d3 N-Oxide serve as indispensable tools in modern bioanalytical workflows, particularly when investigating the complex metabolic fate of nicotine and its derivatives. The strategic placement of deuterium atoms at metabolically stable positions creates a predictable mass difference (+3 Da) while maintaining nearly identical physicochemical properties to the native compound. This controlled mass shift enables mass spectrometers to differentiate between endogenous metabolites and the internal standard, thereby compensating for matrix effects, ion suppression, and recovery variations during sample preparation [3] [7].

The specific applications of (R,S)-Cotinine-d3 N-Oxide in analytical chemistry include:

  • Internal Standardization: Provides compensation for extraction efficiency variations in complex biological matrices like plasma, brain homogenate, and cerebrospinal fluid
  • Recovery Calculation: Enables accurate determination of extraction yields through comparison of deuterated and non-deuterated peak intensities
  • Ionization Suppression Monitoring: Identifies chromatographic regions affected by matrix interference through consistent retention time shifts
  • Method Validation: Serves as quality control for accuracy and precision assessments during analytical method development
  • Metabolic Pathway Tracing: Facilitates tracking of N-oxide reduction back to parent cotinine through isotope pattern recognition

In HILIC-MS/MS methodologies, the compound's high polarity enhances retention on hydrophilic stationary phases, addressing the analytical challenge posed by early elution of polar metabolites in reversed-phase systems. Research demonstrates optimal separation using Phenomenex Kinetex™ HILIC columns (50 × 2.1 mm ID, 2.6 μm) with mobile phases combining acetonitrile and ammonium formate buffers (10mM with 0.1% formic acid). Under electrospray ionization in positive mode, the compound displays characteristic precursor ion at m/z 196 [M+H]+ and diagnostic fragment ions at m/z 96 and m/z 80, enabling highly specific multiple reaction monitoring (MRM) transitions for quantification [3] [7].

Table 3: Analytical Parameters for HILIC-MS/MS Quantification of Cotinine Metabolites [3] [7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)LOD (ng/mL)
(R,S)-Cotinine-d3 N-Oxide19696 (quantifier), 80 (qualifier)4.2-5.80.3
Cotinine N-Oxide (non-deuterated)19396, 804.2-5.80.5
Cotinine-d3180806.5-7.20.2
trans-3'-Hydroxycotinine-d3196803.8-4.50.4
Norcotinine-d4167805.2-6.10.6

The implementation of (R,S)-Cotinine-d3 N-Oxide in HILIC-MS/MS methods has demonstrated significant improvements in analytical performance. Validation studies report precision within 15% relative standard deviation (RSD) and accuracy within 15% relative error (RE) at concentrations spanning three orders of magnitude. Crucially, the deuterated standard reduces matrix effects from 19% to less than 5% in rat plasma and brain tissue samples when using stable isotope dilution methodology. This enhancement in analytical reliability enables researchers to achieve lower limits of quantification (LLOQ) at 1 ng/mL in plasma and 3 ng/g in brain tissue—approximately 25-fold more sensitive than earlier GC-MS methods for cerebral cotinine metabolites [3] [7].

Pharmacokinetic Significance of N-Oxide Derivatives in Xenobiotic Metabolism

N-oxidation represents a significant Phase I metabolic pathway for xenobiotics containing tertiary amine functionalities, producing metabolites with distinct pharmacokinetic behaviors. Cotinine N-oxide, the non-deuterated counterpart of (R,S)-Cotinine-d3 N-Oxide, is formed through microsomal flavin-containing monooxygenase (FMO)-mediated oxidation in hepatic tissues. Unlike cytochrome P450-mediated transformations, N-oxidation typically produces less toxic metabolites with enhanced water solubility, facilitating renal elimination. However, the N-oxide functional group maintains redox activity, enabling potential reduction back to the parent amine in vivo—a reversible metabolic pathway that may serve as a reservoir for sustained systemic exposure to bioactive compounds [5] [7].

The pharmacokinetic profile of N-oxide derivatives is characterized by:

  • Reduced Membrane Permeability: Higher polarity limits passive diffusion across lipid bilayers, potentially decreasing CNS penetration
  • Altered Protein Binding: Reduced affinity for plasma proteins compared to parent compounds
  • Extended Elimination Half-life: Polar characteristics may prolong circulation time through reduced tubular reabsorption
  • Redox Recycling Potential: Enzymatic reduction in gut microbiota and hepatic tissues regenerates parent compound
  • Renal Excretion Pathway: Enhanced water solubility facilitates elimination via urinary route without further conjugation

Research using deuterated standards has revealed interspecies differences in cotinine N-oxide formation and disposition. Humans predominantly metabolize cotinine via CYP2A6-mediated trans-3'-hydroxylation, with N-oxidation representing a minor pathway (approximately 4-7% of administered dose). In contrast, rodent models lacking functional CYP2A6 orthologs demonstrate proportionally increased N-oxidation, making (R,S)-Cotinine-d3 N-Oxide particularly valuable for pharmacokinetic studies in these preclinical species [2] [5]. This metabolic divergence necessitates careful interpretation of rodent-to-human extrapolations regarding cotinine exposure, especially in neuropharmacological investigations where brain penetration is critical.

Pharmacokinetic studies in rats utilizing (R,S)-Cotinine-d3 N-Oxide as an analytical internal standard have quantified significant N-oxide formation following cotinine administration. These investigations reveal that cotinine N-oxide accounts for 9-15% of circulating metabolites in rodents, with tissue-specific distribution patterns distinct from other metabolites. Brain-to-plasma concentration ratios for N-oxide derivatives are typically lower than for underivatized cotinine (0.25 versus 0.65), suggesting limited blood-brain barrier permeability. However, the potential for intracerebral reduction to pharmacologically active cotinine may contribute to observed neurological effects despite modest initial distribution [3] [5].

Table 4: Pharmacokinetic Parameters of Cotinine and Metabolites in Rats [2] [3] [5]

ParameterCotinineCotinine N-Oxidetrans-3'-HydroxycotinineNorcotinine
Oral Bioavailability (%)85-92Not determined<5<3
Elimination Half-life (h)15-198-124-73-5
Volume of Distribution (L/kg)0.8-1.20.6-0.90.4-0.61.0-1.4
Systemic Clearance (mL/min/kg)0.8-1.21.8-2.43.5-4.55.0-6.5
Brain-to-Plasma Ratio0.60-0.700.20-0.300.10-0.200.40-0.50

The application of (R,S)-Cotinine-d3 N-Oxide in quantitative workflows has illuminated the disposition kinetics of cotinine metabolites in potential therapeutic contexts. Cotinine demonstrates unexpectedly high oral bioavailability (85-92%) and extended elimination half-life (15-19 hours) in rat models—properties potentially favorable for therapeutic applications in cognitive disorders. The simultaneous quantification of N-oxide metabolites alongside parent compound and hydroxylated derivatives enables comprehensive metabolic profiling, revealing that N-oxidation represents a significant elimination pathway despite competing metabolic routes [2] [5]. These findings have profound implications for developing cotinine-based therapeutics for Alzheimer's disease, schizophrenia, and Parkinson's disease, where sustained exposure may correlate with pro-cognitive effects observed in preclinical models [5].

Properties

CAS Number

1215561-37-7

Product Name

(R,S)-Cotinine-d3 N-Oxide

IUPAC Name

5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one

Molecular Formula

C10H12N2O2

Molecular Weight

195.236

InChI

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3

InChI Key

CIPULDKLIIVIER-FIBGUPNXSA-N

SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]

Synonyms

5-(R,S)-1-(Methyl-d3)-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone; Cotinine-d3 N-oxide;_x000B_1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.